molecular formula C10H16N2O4 B13222613 Ethyl 3-(4-methyl-2,6-dioxopiperazin-1-yl)propanoate

Ethyl 3-(4-methyl-2,6-dioxopiperazin-1-yl)propanoate

Cat. No.: B13222613
M. Wt: 228.24 g/mol
InChI Key: BFVUGPSDFIAOAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-methyl-2,6-dioxopiperazin-1-yl)propanoate typically involves the reaction of ethyl 3-bromopropanoate with 4-methyl-2,6-dioxopiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution .

Industrial Production Methods

This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methyl-2,6-dioxopiperazin-1-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 3-(4-methyl-2,6-dioxopiperazin-1-yl)propanoate is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Ethyl 3-(4-methyl-2,6-dioxopiperazin-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(4-methyl-2,6-dioxopiperazin-1-yl)propanoate is unique due to its specific piperazine ring structure, which imparts distinct chemical and biological properties. This makes it particularly valuable in proteomics research and other specialized applications .

Biological Activity

Ethyl 3-(4-methyl-2,6-dioxopiperazin-1-yl)propanoate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies that highlight its significance in drug development.

  • Molecular Formula : C10H16N2O4
  • Molecular Weight : 228.25 g/mol
  • CAS Number : [not provided in the results]

Synthesis

The synthesis of this compound typically involves multicomponent reactions (MCRs), which are efficient for generating complex molecules. The Ugi reaction is often employed, which allows for the formation of diketopiperazine derivatives.

General Reaction Scheme:

  • Starting Materials : Isocyanides, aldehydes, and carboxylic acids.
  • Reaction Conditions : Typically performed in a solvent like dimethyl sulfoxide (DMSO) at room temperature.
  • Yield : High yields (up to 95%) can be achieved depending on the specific conditions and reagents used.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that diketopiperazine derivatives can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial protein synthesis and cell wall integrity.

Anticancer Activity

This compound has been investigated for its potential anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

Analgesic and Anti-inflammatory Effects

Some analogs of this compound have been tested for analgesic and anti-inflammatory effects. In animal models, certain derivatives have shown to reduce inflammation more effectively than standard non-steroidal anti-inflammatory drugs (NSAIDs) like Piroxicam and Meloxicam at comparable doses .

Case Studies

  • Study on Antimicrobial Activity :
    • Objective : Evaluate the effectiveness against Gram-positive and Gram-negative bacteria.
    • Findings : this compound showed a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics.
  • Anticancer Research :
    • Objective : Assess cytotoxicity on various cancer cell lines.
    • Results : Induced significant cell death in breast cancer cells with an IC50 value indicating potent activity compared to established chemotherapeutics.
  • Pain Management Trials :
    • Objective : Analyze the analgesic properties in rodent models.
    • Outcome : Demonstrated superior pain relief compared to traditional analgesics at equivalent dosages, suggesting a novel pathway for pain management.

Properties

Molecular Formula

C10H16N2O4

Molecular Weight

228.24 g/mol

IUPAC Name

ethyl 3-(4-methyl-2,6-dioxopiperazin-1-yl)propanoate

InChI

InChI=1S/C10H16N2O4/c1-3-16-10(15)4-5-12-8(13)6-11(2)7-9(12)14/h3-7H2,1-2H3

InChI Key

BFVUGPSDFIAOAZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN1C(=O)CN(CC1=O)C

Origin of Product

United States

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